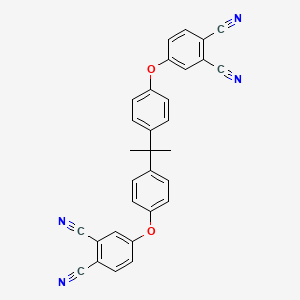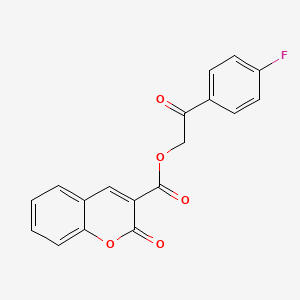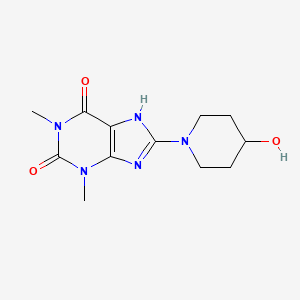
4-(4-(1-(4-(3,4-Dicyanophenoxy)phenyl)-1-methylethyl)phenoxy)phthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile is an organic compound characterized by its unique structure, which includes two phthalonitrile groups connected via a propane-2,2-diylbis(4,1-phenylene)bis(oxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))dianiline with phthalonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate in a solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where nucleophiles attack the aromatic rings.
Oxidation and Reduction: These reactions can modify the functional groups attached to the aromatic rings.
Polymerization: The compound can undergo polymerization reactions to form high-performance polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as cesium carbonate and solvents like acetonitrile are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted phthalonitrile derivatives and high-performance polymeric materials.
Scientific Research Applications
4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Medicine: Research into its use in drug delivery systems and medical devices.
Mechanism of Action
The mechanism of action for 4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile primarily involves its ability to undergo nucleophilic aromatic substitution reactions. The molecular targets include the aromatic rings, which are activated by the electron-withdrawing phthalonitrile groups, making them susceptible to nucleophilic attack. This property is exploited in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))dianiline: Similar structure but with amine groups instead of phthalonitrile.
4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate): Contains ethane-2,1-diyl and methylacrylate groups instead of phthalonitrile.
Uniqueness
4,4’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))diphthalonitrile is unique due to its dual phthalonitrile groups, which enhance its reactivity and make it suitable for high-performance applications. Its structure provides a balance of rigidity and flexibility, making it ideal for advanced composite materials.
Properties
Molecular Formula |
C31H20N4O2 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
4-[4-[2-[4-(3,4-dicyanophenoxy)phenyl]propan-2-yl]phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C31H20N4O2/c1-31(2,25-5-11-27(12-6-25)36-29-9-3-21(17-32)23(15-29)19-34)26-7-13-28(14-8-26)37-30-10-4-22(18-33)24(16-30)20-35/h3-16H,1-2H3 |
InChI Key |
JHYUOAPCMWCEND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N |
Related CAS |
72452-46-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10875294.png)
![Ethyl 4-({2-[(4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B10875307.png)
![4-methyl-1-[(4-nitrophenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B10875313.png)
![(4E)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B10875325.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B10875343.png)
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B10875352.png)
![7-benzyl-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10875357.png)
![Benzaldehyde O~1~-[(7-benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]oxime](/img/structure/B10875371.png)

![3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B10875383.png)

![7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10875398.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875401.png)
![1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[4-(morpholin-4-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10875405.png)
